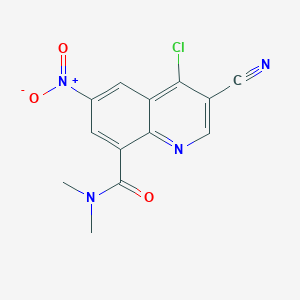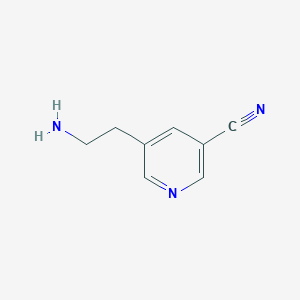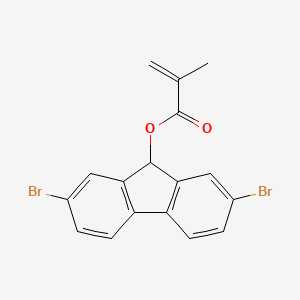
C25H19Cl3N2O4S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C25H19Cl3N2O4S is a complex organic molecule that contains chlorine, nitrogen, oxygen, and sulfur atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure and properties make it a subject of interest for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C25H19Cl3N2O4S typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In industrial settings, the production of This compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solid-phase, gas-phase, and liquid-phase methods are commonly adopted . The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
C25H19Cl3N2O4S: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of This compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Aplicaciones Científicas De Investigación
C25H19Cl3N2O4S: has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of C25H19Cl3N2O4S involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
C25H19Cl3N2O4S: can be compared with other similar compounds based on its structure and properties. Similar compounds may include those with similar functional groups or molecular frameworks. The uniqueness of This compound lies in its specific combination of atoms and functional groups, which confer distinct properties and reactivity .
List of Similar Compounds
- Compounds with similar molecular frameworks or functional groups.
- Compounds that undergo similar types of chemical reactions.
- Compounds with comparable biological activities or industrial applications.
Propiedades
Fórmula molecular |
C25H19Cl3N2O4S |
|---|---|
Peso molecular |
549.8 g/mol |
Nombre IUPAC |
3-[4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]phenyl]-6-phenyl-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione |
InChI |
InChI=1S/C25H19Cl3N2O4S/c1-33-21-8-7-14(9-15(21)12-34-22-18(27)10-16(26)11-19(22)28)24-30-20(13-35-24)23(31)29(25(30)32)17-5-3-2-4-6-17/h2-11,20,24H,12-13H2,1H3 |
Clave InChI |
PRVPTEGAMHHNIG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2N3C(CS2)C(=O)N(C3=O)C4=CC=CC=C4)COC5=C(C=C(C=C5Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2R,6S,7R)-4-(2-methoxy-5-nitrophenyl)-7-(3-nitrobenzoyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B15171726.png)
![1-[4-(Non-5-en-4-yl)phenyl]ethan-1-one](/img/structure/B15171731.png)



![N',N'-dimethyl-N-(8-piperidin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)ethane-1,2-diamine](/img/structure/B15171756.png)
![2-Pyrimidinamine, 4-[6-bromo-1-(ethoxymethyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B15171781.png)
![Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane](/img/structure/B15171790.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-2-methyl-](/img/structure/B15171806.png)
![4-Nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene](/img/structure/B15171812.png)

![2-Cyanoethyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B15171822.png)
